molecular formula C18H18O2 B11971215 Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-12-carboxylic acid ME ester CAS No. 27720-93-0

Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-12-carboxylic acid ME ester

Cat. No.: B11971215
CAS No.: 27720-93-0
M. Wt: 266.3 g/mol
InChI Key: WIRQXVCXCDMSDY-UHFFFAOYSA-N
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Description

Tricyclo(9221(4,8))hexadeca-hexaene-12-carboxylic acid ME ester is a complex organic compound with the molecular formula C18H18O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-12-carboxylic acid ME ester typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carboxylic acid and ester groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent product quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-12-carboxylic acid ME ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-12-carboxylic acid ME ester has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: The compound’s potential therapeutic properties are explored for drug development and disease treatment.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-12-carboxylic acid ME ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s tricyclic structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5-carboxylic acid ME ester
  • Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-2-carboxylic acid ME ester
  • Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5,15-dicarboxylic acid dimethyl ester

Uniqueness

Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-12-carboxylic acid ME ester stands out due to its specific tricyclic framework and the position of the carboxylic acid and ester groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

27720-93-0

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

methyl tricyclo[9.2.2.14,8]hexadeca-1(13),4(16),5,7,11,14-hexaene-12-carboxylate

InChI

InChI=1S/C18H18O2/c1-20-18(19)17-12-15-6-5-13-3-2-4-14(11-13)7-9-16(17)10-8-15/h2-4,8,10-12H,5-7,9H2,1H3

InChI Key

WIRQXVCXCDMSDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCC3=CC=CC(=C3)CCC(=C1)C=C2

Origin of Product

United States

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